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Compound of Interest

Compound Name: 2-(Phenyilthio)nicotinic acid

Cat. No.: B350237

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)nicotinic acid is a derivative of nicotinic acid (Niacin, Vitamin B3), featuring a
phenylthio group at the 2-position of the pyridine ring. Its chemical structure makes it a valuable
scaffold and intermediate in medicinal chemistry for the development of novel therapeutic
agents.[1] While specific biological data on 2-(Phenylthio)nicotinic acid is limited in publicly
available literature, its structural similarity to other pharmacologically active nicotinic acid
derivatives suggests its potential across several therapeutic areas, including inflammation,
cancer, and metabolic diseases.

These application notes provide an overview of the potential applications of 2-
(Phenylthio)nicotinic acid based on the activities of related compounds and detail relevant
experimental protocols for its evaluation.

Chemical Specifications:
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Property Value

Chemical Name 2-(Phenylthio)nicotinic Acid

CAS Number 35620-72-5

Molecular Formula C12H9aNO2S

Molecular Weight 231.27 g/mol

Appearance Off-white to pale yellow crystalline powder

| Purity | 294% |

Potential Therapeutic Applications

The nicotinic acid scaffold is a well-established pharmacophore. Its derivatives have been
explored for a wide range of biological activities.

» Anti-Inflammatory Activity: Nicotinic acid and its derivatives have demonstrated significant
anti-inflammatory properties.[2][3] The mechanism often involves the modulation of
inflammatory cytokines and enzymes. Studies on related nicotinic acid analogs show
inhibition of TNF-q, IL-6, INOS, and COX-2 in macrophage cell lines.[2] The anti-
inflammatory effects in monocytes are mediated through the GPR109A receptor,
independent of prostaglandin pathways.[4][5]

e Enzyme Inhibition for Type 2 Diabetes: Structurally similar compounds, specifically nicotinic
acid derivatives with a 6-phenylthio fragment, have been identified as honcompetitive
inhibitors of a-amylase and a-glucosidase.[6][7] This suggests a potential application for 2-
(Phenylthio)nicotinic acid derivatives in managing type 2 diabetes by controlling post-
prandial hyperglycemia.

e Anticancer Activity: Various nicotinic acid-based compounds have been synthesized and
evaluated as potential anticancer agents.[8] One study highlighted a derivative with selective
inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key
target in angiogenesis.[8] This compound induced apoptosis and demonstrated significant
cytotoxic potential against several human cancer cell lines.[8]
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» Antioxidant Properties: Nicotinic acid derivatives are also recognized for their antioxidant
potential.[9][10] Some analogs have shown potent dose-dependent DPPH radical
scavenging activity, suggesting a role in mitigating oxidative stress.[9][11]

o Antimicrobial Activity: While not a direct derivative, related structures like 2-
(phenylthio)benzoylarylhydrazones have shown significant inhibitory effects against
Mycobacterium tuberculosis, indicating that the phenylthio-aryl scaffold could be a starting
point for developing new antimycobacterial agents.[12]

Signaling Pathways and Mechanisms of Action

The primary receptor for nicotinic acid is the G protein-coupled receptor 109A (GPR109A),
which is highly expressed in adipocytes and immune cells like monocytes.[13][14]

// Relationships NA -> GPR109A [label="Binds", color="#202124", fontcolor="#202124"];
GPR109A -> Gi [label="Activates", color="#202124", fontcolor="#202124"]; Gi -> AC
[label="Inhibits", color="#EA4335", fontcolor="#202124", arrowhead=tee]; AC -> cAMP
[label="Converts", color="#202124", fontcolor="#202124", style=dashed]; ATP -> AC
[color="#202124"];

CcAMP -> IKK [label="Leads to\nReduced\nPhosphorylation", color="#EA4335",
fontcolor="#202124", arrowhead=tee, style=dashed]; IKK -> IkB [label="Phosphorylates"”,
color="#202124", fontcolor="#202124", style=dashed]; IkB -> NFkB_complex [label="Degrades
from", color="#202124", fontcolor="#202124", style=dashed]; NFkB_complex -> NFkB_active
[label="Releases", color="#202124", fontcolor="#202124"]; NFKB_active -> Transcription
[label="Translocates &\nInhibits Transcription”, color="#EA4335", fontcolor="#202124",
arrowhead=tee];

/Il Invisible edges for alignment edge [style=invis]; NA -> ATP; IKK -> NFKB_complex; } caption:
Hypothesized anti-inflammatory signaling of 2-(Phenylthio)nicotinic acid via GPR109A.

Mechanism Description:

e Receptor Binding: 2-(Phenylthio)nicotinic acid binds to and activates the GPR109A
receptor.

» G-Protein Activation: This activation engages the inhibitory G-protein (Gi).
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» Adenylyl Cyclase Inhibition: The Gi protein inhibits adenylyl cyclase, leading to a decrease in
intracellular cyclic AMP (CAMP) levels.[14]

e NF-kB Pathway Inhibition: The reduction in cAMP leads to decreased phosphorylation of
IKKB and IkBa. This prevents the degradation of IkBa and subsequent release and nuclear
translocation of the NF-kB p65 subunit.[4]

o Anti-inflammatory Effect: By inhibiting the NF-kB signaling pathway, the transcription of pro-
inflammatory genes such as TNF-q, IL-6, and MCP-1 is suppressed, resulting in an anti-
inflammatory response.[4][5]

Quantitative Data from Related Compounds

The following tables summarize quantitative data from studies on structurally related nicotinic
acid derivatives to provide a benchmark for potential efficacy.

Table 1: Enzyme Inhibitory Activity of Nicotinic Acid Derivatives

Compound Class Target Enzyme ICs0 (M) Reference
Nicotinic Acid .
Tyrosinase
Hydroxamate 2 [9]
(monophenolase)
(NAH)
Nicotinic Acid Tyrosinase 1 ]
Hydroxamate (NAH) (diphenolase)
6-Phenylthio-Nicotinic
) ] o-Amylase 20.5-58.1 [7]
Acid Deriv.
6-Phenylthio-Nicotinic )
a-Glucosidase 26.4-32.9 [7]

Acid Deriv.

| Nicotinic Acid-based Agent (5¢) | VEGFR-2 | 0.068 |[8] |

Table 2: Antimicrobial & Antioxidant Activity of Related Compounds
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Compound o
Activity Assay ICs0 | ICo0 Reference
Class
2.
(Phenylthio)be = Antimycobacte IC90: 2.96
. MABA [12]
nzoylarylhydra rial pg/mL
zone
Nicotinic Acid
o DPPH
Hydroxamate Antioxidant ] ICs0: 65.81 uM 9]
Scavenging

(NAH)
Nicotinic Acid o DPPH ICs0: 114 - 638

) Antioxidant ] [11]
Amides Scavenging UM

| Nicotinic Acid Amides | Antioxidant | ABTS Scavenging | ICso: 107 - 365 uM |[11] |

Experimental Protocols

A typical workflow for evaluating a new compound like 2-(Phenylthio)nicotinic acid is outlined

below.

Protocol 1: In Vitro Anti-inflammatory Activity (Griess

Assay)

This protocol assesses the effect of 2-(Phenylthio)nicotinic acid on nitric oxide (NO)

production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a key

indicator of inflammatory response.[2]

Materials:

RAW 264.7 macrophage cells

2-(Phenylthio)nicotinic acid

Lipopolysaccharide (LPS) from E. coli

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
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e Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B:
0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

e Sodium nitrite (NaNO2) standard
e 96-well plates
Procedure:

o Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10 cells/well in
100 pL of complete DMEM. Incubate for 24 hours at 37°C, 5% COa.

o Compound Treatment: Prepare serial dilutions of 2-(Phenylthio)nicotinic acid in DMEM.
Remove the old medium from the cells and add 100 pL of medium containing the test
compound at various concentrations. Include a vehicle control.

 Inflammatory Stimulation: After 1 hour of pre-treatment with the compound, add LPS to a
final concentration of 1 pg/mL to all wells except the negative control.

 Incubation: Incubate the plate for 24 hours at 37°C, 5% COs-.

o Nitrite Measurement:

[e]

Transfer 50 pL of the cell culture supernatant from each well to a new 96-well plate.

o

Prepare a standard curve of NaNO:z (0-100 uM) in DMEM.

[¢]

Add 50 pL of Griess Reagent Component A to all wells, and incubate for 10 minutes at
room temperature, protected from light.

[¢]

Add 50 pL of Griess Reagent Component B, and incubate for another 10 minutes.

o Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the
nitrite concentration from the standard curve and determine the percentage inhibition of NO
production compared to the LPS-only control.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)
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This protocol determines the effect of 2-(Phenylthio)nicotinic acid on the metabolic activity
and viability of a chosen cell line.[15]

Materials:

Human cancer cell line (e.g., HCT-15, PC-3) or other cell line of interest

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

2-(Phenylthio)nicotinic acid

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCI)

96-well plates
Procedure:

e Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10* cells/well in 100 pL of
medium. Incubate for 24 hours to allow attachment.[15]

e Compound Treatment: Add 100 pL of medium containing serial dilutions of 2-
(Phenylthio)nicotinic acid. Include vehicle-only and untreated controls.

 Incubation: Incubate the plate for 48 hours at 37°C, 5% COs..

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL) to each well and incubate for another 4
hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

e Solubilization: Carefully remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

o Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker. Measure the
absorbance at 570 nm.[15]

o Data Analysis: Express cell viability as a percentage relative to the untreated control.
Calculate the ICso value (the concentration that inhibits cell growth by 50%).
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Protocol 3: a-Glucosidase Inhibition Assay

This protocol measures the inhibitory effect of 2-(Phenylthio)nicotinic acid on a-glucosidase,

an enzyme involved in carbohydrate digestion.[7]

Materials:

a-Glucosidase from Saccharomyces cerevisiae
p-Nitrophenyl-a-D-glucopyranoside (pNPG) substrate
2-(Phenylthio)nicotinic acid

Acarbose (positive control)

Phosphate buffer (100 mM, pH 6.8)

Sodium carbonate (Na2COs) solution (0.1 M)

96-well plates

Procedure:

Reaction Mixture Preparation: In a 96-well plate, add 50 pL of phosphate buffer, 10 uL of the
test compound solution (in buffer/DMSO), and 20 uL of a-glucosidase solution (0.5 U/mL).
Mix and pre-incubate at 37°C for 15 minutes.

Substrate Addition: Start the reaction by adding 20 pL of pNPG solution (5 mM in buffer) to
each well.

Incubation: Incubate the plate at 37°C for 20 minutes.
Stop Reaction: Terminate the reaction by adding 50 pL of 0.1 M Na=COs solution.

Absorbance Reading: Measure the absorbance of the yellow p-nitrophenol product at 405
nm using a microplate reader.

Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition =
[(Abs_control - Abs_sample) / Abs_control] x 100 Calculate the ICso value using dose-
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response curves.

Conclusion

2-(Phenylthio)nicotinic acid represents a promising chemical scaffold for medicinal chemistry
research. Based on the established biological activities of its parent molecule, nicotinic acid,
and other related derivatives, it warrants investigation as a potential anti-inflammatory,
anticancer, and anti-diabetic agent. The protocols provided herein offer a standardized
framework for researchers to begin exploring the therapeutic potential of this and similar
compounds. Direct experimental validation is essential to confirm these hypothesized
applications and to elucidate the specific mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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